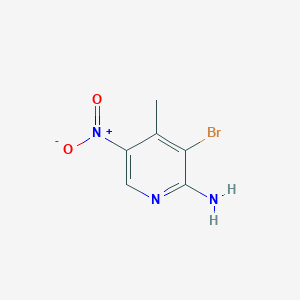

2-Amino-3-bromo-5-nitro-4-picoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

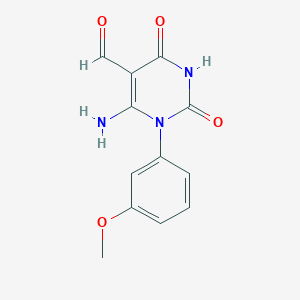

“2-Amino-3-bromo-5-nitro-4-picoline” is a chemical compound with the molecular formula C6H6BrN3O2 . It’s a precursor for a drug candidate in development .

Synthesis Analysis

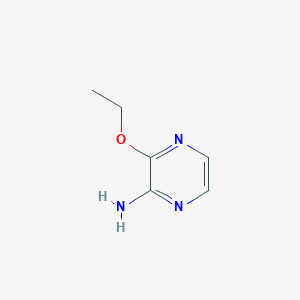

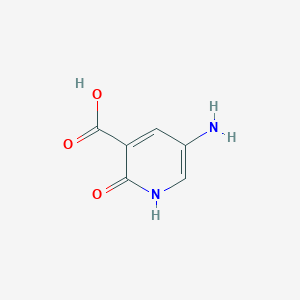

The synthesis of “2-Amino-3-bromo-5-nitro-4-picoline” involves the exploitation of the 2-nitramino functionality in 2-nitramino-4-picoline. This functionality serves not only as a protecting group but also as a directional handle to afford an efficient, atom-economic, and regioselective synthesis .Molecular Structure Analysis

The molecular structure of “2-Amino-3-bromo-5-nitro-4-picoline” is characterized by the presence of bromine, nitrogen, and oxygen atoms in its structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Amino-3-bromo-5-nitro-4-picoline” are complex and involve several steps. The process is characterized by regioselective pyridine synthesis via a 2-Nitramino-picoline intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-3-bromo-5-nitro-4-picoline” include a predicted boiling point of 306.9±37.0 °C and a predicted density of 1.593±0.06 g/cm3 .Applications De Recherche Scientifique

Pharmaceutical Research

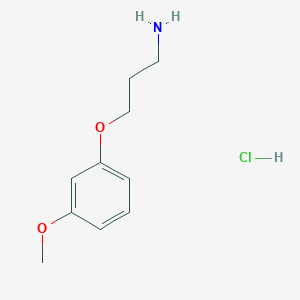

3-bromo-4-methyl-5-nitropyridin-2-amine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its nitro group can be selectively reduced to an amino group, which can then be used to build heterocyclic compounds that are often found in drug molecules. This compound could be used in the development of novel therapeutic agents, including kinase inhibitors that have applications in cancer treatment .

Material Science

In material science, this compound’s unique structure allows for the creation of novel organic frameworks. These frameworks can be utilized in the development of new materials with potential applications in electronics, such as semiconductors or conductive polymers .

Agrochemical Research

The bromine atom present in 3-bromo-4-methyl-5-nitropyridin-2-amine makes it a candidate for the synthesis of agrochemicals. It can be used to create compounds with potential use as pesticides or herbicides, contributing to the development of more efficient and environmentally friendly agricultural products .

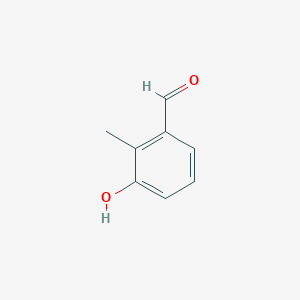

Dye and Pigment Industry

This compound can serve as a starting material for the synthesis of complex dyes and pigments. Its molecular structure allows for the attachment of various functional groups, leading to the creation of dyes with specific properties for use in textiles and industrial coloring processes .

Analytical Chemistry

3-bromo-4-methyl-5-nitropyridin-2-amine: can be used as a reagent in analytical chemistry to develop new methods for the detection and quantification of other substances. Its reactivity with other chemicals can be harnessed to create sensitive and selective assays .

Biochemistry Research

In biochemistry, this compound can be used as a building block for synthesizing molecules that mimic the structure of naturally occurring compounds. This is particularly useful in the study of enzyme-substrate interactions and the design of enzyme inhibitors .

Orientations Futures

Propriétés

IUPAC Name |

3-bromo-4-methyl-5-nitropyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVNKACVCVSAEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1[N+](=O)[O-])N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370303 |

Source

|

| Record name | 2-Amino-3-bromo-5-nitro-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-bromo-5-nitro-4-picoline | |

CAS RN |

929976-32-9 |

Source

|

| Record name | 2-Amino-3-bromo-5-nitro-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B113223.png)

![3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B113235.png)

![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid](/img/structure/B113250.png)